molecular formula C7H13NO B1609178 3-Penten-2-one, 4-(dimethylamino)- CAS No. 3433-62-3

3-Penten-2-one, 4-(dimethylamino)-

Cat. No. B1609178
CAS RN: 3433-62-3
M. Wt: 127.18 g/mol
InChI Key: VWAWSSXDECSJEB-AATRIKPKSA-N
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Description

“3-Penten-2-one, 4-(dimethylamino)-” is an organic compound with the linear formula C7H13NO . It is a solid at room temperature .


Synthesis Analysis

The synthesis of “3-Penten-2-one, 4-(dimethylamino)-” is not widely documented in the available literature. More research is needed to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of “3-Penten-2-one, 4-(dimethylamino)-” is represented by the linear formula C7H13NO . The compound’s molecular weight is 127.19 .


Chemical Reactions Analysis

The chemical reactions involving “3-Penten-2-one, 4-(dimethylamino)-” are not well-documented in the available literature. More research is needed to provide a detailed chemical reactions analysis .


Physical And Chemical Properties Analysis

“3-Penten-2-one, 4-(dimethylamino)-” is a solid at room temperature . It has a molecular weight of 127.19 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current literature .

Scientific Research Applications

Application in Organic Synthesis

Scientific Field

Organic Chemistry Application Summary: This compound is utilized as a precursor in the synthesis of β-ketoiminato complexes, which are valuable in the development of novel organic materials. Methods and Procedures: The synthesis involves the reaction of 4-(dimethylamino)pent-3-en-2-one with other organic compounds under controlled conditions to form the desired complexes . Results and Outcomes: The resulting complexes have been characterized by NMR spectroscopy, mass spectrometry, and other analytical methods, showing potential for the creation of new materials with specific properties.

Safety And Hazards

“3-Penten-2-one, 4-(dimethylamino)-” is classified under the GHS07 hazard class. It has the signal word “Warning” and is associated with hazard statements H315-H319 . Precautionary measures include avoiding contact with skin and eyes, and ensuring adequate ventilation when handling the compound .

Future Directions

The future directions for “3-Penten-2-one, 4-(dimethylamino)-” are not well-documented in the available literature. More research is needed to explore its potential applications and understand its properties .

properties

IUPAC Name

(E)-4-(dimethylamino)pent-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-6(8(3)4)5-7(2)9/h5H,1-4H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWAWSSXDECSJEB-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C)/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70418673
Record name 3-Penten-2-one, 4-(dimethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70418673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Penten-2-one, 4-(dimethylamino)-

CAS RN

3433-62-3
Record name 3-Penten-2-one, 4-(dimethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70418673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Kurian, KA Paari - 2023 - researchsquare.com
The study investigated the efficacy of fermented seaweed Sargassum wightii and Gracilaria corticata as aquafeed in the growth and development of Oreochromis urolepis. The study …
Number of citations: 2 www.researchsquare.com

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